molecular formula C24H16F5NO4 B557275 Fmoc-Sar-OPfp CAS No. 159631-29-5

Fmoc-Sar-OPfp

Cat. No. B557275
M. Wt: 477.4 g/mol
InChI Key: PJYXJFOLTCMMLK-UHFFFAOYSA-N
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Description

Fmoc-Sar-OPfp, also known as Fmoc-sarcosine pentafluorophenyl ester, is a derivative of the amino acid glycine . It has an empirical formula of C24H16F5NO4 and a molecular weight of 477.38 . It is typically used in peptide synthesis .


Synthesis Analysis

Fmoc-Sar-OPfp is synthesized using standard Fmoc chemistry . The Fmoc group is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This can pose challenges in sensitive molecules that bear reactive electrophilic groups .


Molecular Structure Analysis

The molecular structure of Fmoc-Sar-OPfp is characterized by the presence of a Fmoc group, which is a carbamate protective group used in peptide synthesis . The Fmoc group is resistant to many reaction conditions such as oxidation and reduction, making it suitable for multistep total synthesis of natural products .


Physical And Chemical Properties Analysis

Fmoc-Sar-OPfp is a crystalline compound with a white color . It has an assay of ≥96.0% . The compound is typically stored at a temperature of 2-8°C .

Scientific Research Applications

  • Glycopeptide Synthesis : Fmoc-AA-OPfp, a related compound, has been utilized in the stereoselective synthesis of O-glycopeptides. This method is rapid and stereoselective, useful for routine synthesis of O-glycopeptides (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Combinatorial Library Methodology : Glycopeptide libraries containing glycosyl amino building blocks, including Fmoc derivatives, have been synthesized for rapid identification of active glycopeptides, useful in mimicking oligosaccharide actions (Hilaire, Lowary, Meldal, & Bock, 1998).

  • Drug Delivery Systems : PEGylated Fmoc-amino acid conjugates have been studied for understanding carrier-drug interactions and improving drug delivery efficacy. This includes exploring the biophysical properties and interactions such as π-π stacking, hydrophobic, and hydrogen bonding (Zhang, Huang, Kwon, & Li, 2015).

  • Solid-Phase Syntheses : The application of glycosylated building blocks including Nα-Fmoc derivatives in the solid-phase synthesis of O-GlcNAc glycopeptides is another key area. This methodology has been applied for synthesizing glycopeptides related to RNA-polymerase II and mammalian neurofilaments (Meinjohanns, Vargas-Berenguel, Meldal, Paulsen, & Bock, 1995).

  • Molecularly Imprinted Polymers : Studies on molecularly imprinted polymers, including the use of Fmoc derivatives, have focused on adsorption properties of various structural analogues of templates. This research is essential for understanding the specificity and efficiency of molecular recognition processes (Kim & Guiochon, 2005).

  • Solid-Phase Glycopeptide Synthesis : The preparation of new building blocks like Nα-Fmoc derivatives and their application in solid-phase glycopeptide synthesis is significant for producing various O-glycopeptides, illustrating the utility of Fmoc derivatives in synthesizing complex biological molecules (Peters, Bielfeldt, Meldal, Bock, & Paulsen, 1991).

Safety And Hazards

When handling Fmoc-Sar-OPfp, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing . Contact with skin and eyes should be avoided, as should the formation of dust and aerosols . Use of non-sparking tools is advised, and sources of ignition should be removed .

Future Directions

The future directions of Fmoc-Sar-OPfp research could involve its use in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . Another potential area of research could be the solvent-controlled self-assembly of Fmoc protected aliphatic single amino acids .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYXJFOLTCMMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583336
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Sar-OPfp

CAS RN

159631-29-5
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kukowska, K Dzierzbicka - Current Medicinal Chemistry, 2014 - ingentaconnect.com
… Fmoc-His(Boc)OPfp (78) or Fmoc-D-His(Boc)-OH (86) and Fmoc-GlyOPfp (80) or Fmoc-Sar-OPfp (81) were used in further elongation peptide chain. Cleavage and Boc deprotection …
Number of citations: 7 www.ingentaconnect.com

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